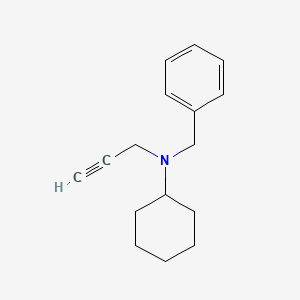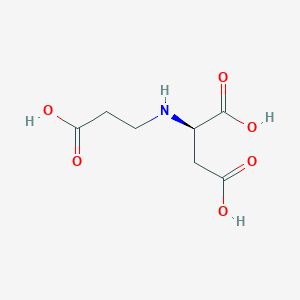![molecular formula C19H18F3N B12558640 2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline CAS No. 179894-43-0](/img/structure/B12558640.png)
2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline is an organic compound that belongs to the class of quinolines. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a dihydroquinoline structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of the compound, making it valuable in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring techniques is crucial to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the dihydroquinoline to tetrahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline and phenyl derivatives.
Applications De Recherche Scientifique
2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,4-Trimethyl-6-phenyl-1,2-dihydroquinoline: Lacks the trifluoromethyl group, resulting in different chemical and physical properties.
2,2,4-Trimethyl-6-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline: Similar structure but with the trifluoromethyl group in a different position.
Uniqueness
The presence of the trifluoromethyl group in 2,2,4-Trimethyl-6-[3-(trifluoromethyl)phenyl]-1,2-dihydroquinoline imparts unique properties such as increased lipophilicity, metabolic stability, and potential biological activity, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
179894-43-0 |
|---|---|
Formule moléculaire |
C19H18F3N |
Poids moléculaire |
317.3 g/mol |
Nom IUPAC |
2,2,4-trimethyl-6-[3-(trifluoromethyl)phenyl]-1H-quinoline |
InChI |
InChI=1S/C19H18F3N/c1-12-11-18(2,3)23-17-8-7-14(10-16(12)17)13-5-4-6-15(9-13)19(20,21)22/h4-11,23H,1-3H3 |
Clé InChI |
OXYSLYGBHUFVNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(NC2=C1C=C(C=C2)C3=CC(=CC=C3)C(F)(F)F)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[Phenyl(piperidin-1-yl)methyl]urea](/img/structure/B12558559.png)
![N-[2-(2-aminoethoxy)ethyl]-N-ethylcyclohexanamine](/img/structure/B12558565.png)
![1,5-Dioxadispiro[2.0.2.4]decane, 7,7-dimethyl-](/img/structure/B12558571.png)
![Ethanone, 1-[2,5-difluoro-4-(3-methyl-1-piperazinyl)phenyl]-](/img/structure/B12558590.png)

![2-{Methyl[1-(2-nitrophenyl)ethyl]amino}ethan-1-ol](/img/structure/B12558606.png)
![9-[6-(Naphthalen-1-YL)hexyl]anthracene](/img/structure/B12558609.png)
![5H-Benzo[d]naphtho[2,3-b]pyran-5-one](/img/structure/B12558615.png)
![Diethyl {[4-(chloromethyl)phenoxy]methyl}phosphonate](/img/structure/B12558626.png)


![3-[2-(2-Phenylethenyl)phenyl]propan-1-amine](/img/structure/B12558649.png)

![2-[(2-Hydroxynaphthalen-1-yl)amino]ethyl dihydrogen phosphate](/img/structure/B12558663.png)
